![molecular formula C22H24N2O4S B5178643 pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)
pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate, also known as NSC-163501, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonylurea derivatives, which are known to have various biological activities.
Mécanisme D'action
The mechanism of action of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate involves the inhibition of various enzymes, such as carbonic anhydrase and ATP-sensitive potassium channels. This inhibition leads to various physiological effects, such as the inhibition of cancer cell growth and the reduction of blood glucose levels.
Biochemical and Physiological Effects:
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of blood glucose levels, and the protection of neurons from oxidative stress. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate in lab experiments is its ability to selectively target specific enzymes, making it a useful tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate. One potential direction is the development of more selective and less toxic analogs of this compound for use in scientific research. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various disease treatments. Finally, the use of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate in combination with other drugs may also be explored to enhance its therapeutic effects.
In conclusion, pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate is a synthetic compound that has potential applications in various scientific research areas, including cancer therapy, diabetes treatment, and neurological disorders. Its mechanism of action involves the inhibition of various enzymes, leading to various physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate involves the reaction between 4-aminobenzenesulfonamide and 1-naphthyl isocyanate in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been studied for its potential applications in various scientific research areas, including cancer therapy, diabetes treatment, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, it has been found to have hypoglycemic effects, making it a potential treatment option for diabetes. Furthermore, pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-2-3-6-16-28-22(25)23-18-12-14-19(15-13-18)29(26,27)24-21-11-7-9-17-8-4-5-10-20(17)21/h4-5,7-15,24H,2-3,6,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNPADAMUTRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)
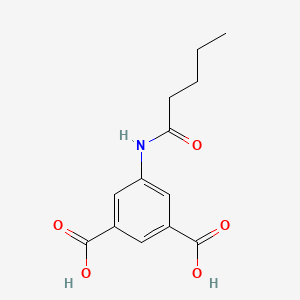
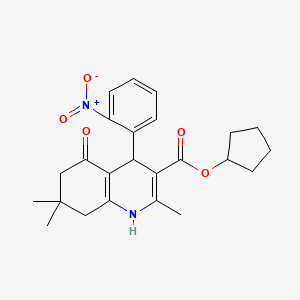
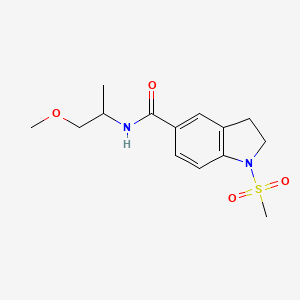
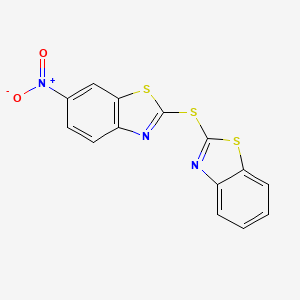
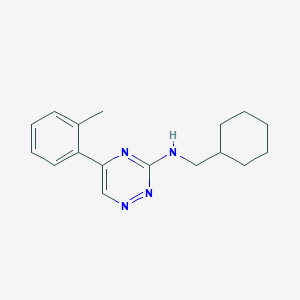
![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
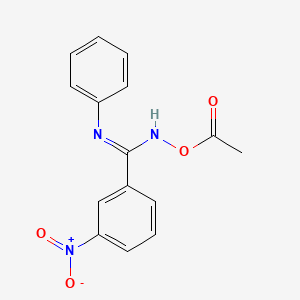
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
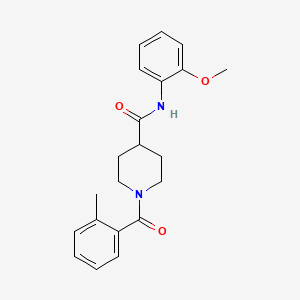
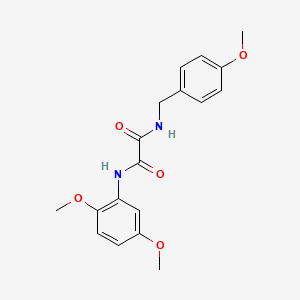
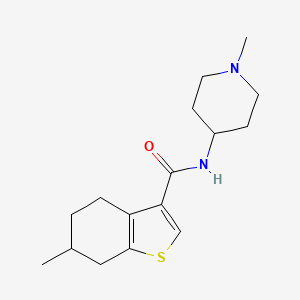
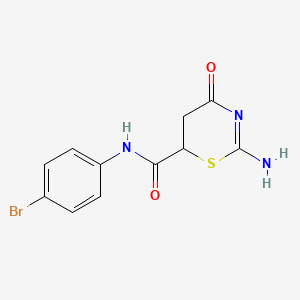
![1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5178655.png)